3-(Trimethylsilylethynyl)pyridine is a pyridine derivative characterized by the presence of a trimethylsilylethynyl group at the 3-position of the pyridine ring. Its molecular formula is C10H13NSi, and it has a molecular weight of 175.30 g/mol. The compound exhibits notable physical properties, including a boiling point of 229 °C and a density of 0.922 g/mL at 25 °C. The refractive index is measured at n20/D = 1.529, indicating its potential utility in various optical applications .
3-(Trimethylsilylethynyl)pyridine is an organic molecule of interest in scientific research due to the presence of both the pyridine and ethynyl functional groups. The pyridine ring offers aromatic character and nitrogen coordination sites, while the ethynyl group allows for further functionalization through various coupling reactions []. Research articles describe synthetic routes for 3-(Trimethylsilylethynyl)pyridine, often involving Sonogashira coupling reactions between a trimethylsilyl-acetylene and a brominated pyridine derivative [, ]. The trimethylsilyl group (Si(CH3)3) can be removed later using a desilylation reaction, revealing the terminal alkyne (C≡CH) functionality for further modification [].
Several research areas explore the potential applications of 3-(Trimethylsilylethynyl)pyridine:
The specific research applications of 3-(Trimethylsilylethynyl)pyridine are still under development. Current research trends focus on:
Research indicates that 3-(Trimethylsilylethynyl)pyridine exhibits biological activities that may be relevant for medicinal chemistry. For instance, its derivatives have been explored for their potential as inhibitors in various biochemical pathways, including those related to cognitive disorders and schizophrenia . Additionally, studies have shown that compounds derived from this pyridine can possess antifungal properties, suggesting further avenues for therapeutic applications.
The synthesis of 3-(Trimethylsilylethynyl)pyridine can be achieved through several methods:
The unique structure of 3-(Trimethylsilylethynyl)pyridine allows it to be employed in various fields:
Studies on the interactions of 3-(Trimethylsilylethynyl)pyridine with biological targets have revealed insights into its mechanism of action. For instance, molecular docking studies have been conducted to understand its binding affinities and interactions with specific enzymes and receptors relevant to disease pathways. These studies are crucial for evaluating its therapeutic potential.
Several compounds share structural similarities with 3-(Trimethylsilylethynyl)pyridine, each exhibiting unique properties and applications:
3-(Trimethylsilylethynyl)pyridine represents a hybrid organosilicon compound incorporating both aromatic heterocyclic and alkyne functionalities. The molecular structure consists of a pyridine ring system substituted at the 3-position with a trimethylsilylethynyl group, creating a linear arrangement that extends the conjugated system [1] [2] [3].
The compound exhibits a molecular formula of C₁₀H₁₃NSi with a molecular weight of 175.30-175.31 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as trimethyl(2-pyridin-3-ylethynyl)silane [2]. The Chemical Abstracts Service registry number 80673-00-3 provides unambiguous identification of this specific structural isomer [1] [2] [3].
The bonding architecture features a pyridine nitrogen atom that serves as the primary heteroatom, contributing to the compound's electronic properties and potential coordination behavior [4]. The ethynyl bridge (C≡C) provides a rigid, linear connection between the aromatic pyridine system and the trimethylsilyl group, facilitating electronic communication across the molecular framework [5] [6].
Structural analysis reveals two rotatable bonds within the molecule, indicating limited conformational flexibility primarily associated with the trimethylsilyl group rotation [2]. The topological polar surface area measures 12.9 Ų, reflecting the compound's relatively low polarity despite the presence of the pyridine nitrogen [2]. The molecule contains one hydrogen bond acceptor site located at the pyridine nitrogen atom [2].
3-(Trimethylsilylethynyl)pyridine exists as a liquid under standard ambient conditions, with no definitive melting point reported in the literature [7] [8]. This liquid state at room temperature reflects the molecular structure's influence on intermolecular interactions and crystal packing efficiency.
The boiling point has been documented at 229°C according to literature values [1] [8], though alternative computational estimates suggest 218.0±22.0°C at standard atmospheric pressure (760 mmHg) [7]. These values indicate moderate volatility, consistent with the compound's molecular weight and structure. The boiling point elevation compared to simpler pyridine derivatives reflects the increased molecular size and van der Waals interactions contributed by the trimethylsilylethynyl substituent.
The density of 3-(Trimethylsilylethynyl)pyridine has been measured at 0.922 g/mL at 25°C [1] [8], indicating a density lower than water. This relatively low density reflects the presence of the silicon-containing substituent and the overall molecular architecture. The density value suggests efficient molecular packing in the liquid state while maintaining the expected characteristics of organosilicon compounds.
Specific viscosity data for 3-(Trimethylsilylethynyl)pyridine were not identified in the available literature. However, the liquid nature of the compound at ambient conditions suggests moderate viscosity typical of similar organosilicon compounds with aromatic substitution patterns.
The solubility characteristics of 3-(Trimethylsilylethynyl)pyridine demonstrate typical behavior for organosilicon compounds with aromatic functionality. The compound exhibits solubility in common organic solvents, particularly dichloromethane and tetrahydrofuran [4]. This solubility profile reflects the compound's moderate polarity and the balance between hydrophobic trimethylsilyl character and the polar pyridine nitrogen.
The presence of the pyridine nitrogen atom enables potential coordination interactions with metal ions, influencing solubility in coordinating solvents [4]. The trimethylsilyl group enhances stability and solubility in organic media while reducing water solubility due to its hydrophobic nature [4].
The calculated logarithm of the partition coefficient (LogP) value of approximately 2.47 for related compounds suggests moderate lipophilicity [9]. This parameter indicates favorable solubility in organic phases compared to aqueous media, consistent with the compound's structural features and practical applications in organic synthesis.
The electronic structure of 3-(Trimethylsilylethynyl)pyridine exhibits characteristic features arising from the conjugated π-system extending through the pyridine ring, ethynyl bridge, and trimethylsilyl substituent. Density functional theory calculations reveal significant π-orbital conjugation through the ethynyl bridge, facilitating electronic communication between the pyridine ring and the silicon center [5] [6].
The electron distribution analysis indicates localization of electron density on the pyridine nitrogen atom, consistent with its role as the primary electron-donating site [5] [10]. The ethynyl carbon atoms participate in extended conjugation, with the triple bond serving as both an electron-accepting and electron-transmitting moiety within the molecular framework [5] [6].
Molecular orbital visualization studies demonstrate that the highest occupied molecular orbitals primarily exhibit π-bonding character between the carbon atoms of the ethynyl group, while showing anti-bonding characteristics with respect to the carbon-carbon single bond connections [5]. This orbital arrangement influences the compound's reactivity patterns and electronic transitions.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap represents a critical parameter determining the compound's electronic excitation behavior and chemical reactivity. Computational studies using density functional theory methods, typically employing basis sets such as B3LYP/6-31G*, provide quantitative assessment of this energy difference [5] [6] [11].
Time-dependent density functional theory calculations reveal that electronic transitions in 3-(Trimethylsilylethynyl)pyridine are primarily π→π* in character, consistent with aromatic heterocyclic systems [11] [12]. These transitions exhibit sensitivity to the extended conjugation provided by the ethynyl substituent, resulting in bathochromic shifts compared to unsubstituted pyridine derivatives [11].
The frontier molecular orbital analysis indicates that the HOMO possesses primarily π-bonding character, while the LUMO exhibits anti-bonding characteristics [5] [6]. This electronic arrangement influences both the compound's stability and its potential for participation in electron transfer processes and coordination chemistry applications.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-(Trimethylsilylethynyl)pyridine through analysis of ¹H, ¹³C, and ²⁹Si nuclei. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform typically reveal characteristic resonances for the trimethylsilyl protons at approximately 0.17-0.28 parts per million, consistent with the shielding effects of the silicon center [14].
The pyridine protons appear in the aromatic region between 7-9 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects transmitted through the ethynyl bridge [14]. The absence of alkyne proton resonances confirms the trimethylsilyl substitution at the terminal position of the ethynyl group.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework. The trimethylsilyl carbon atoms typically resonate near 0 parts per million, while the pyridine carbon atoms appear in the characteristic aromatic region between 120-160 parts per million [14]. The ethynyl carbon atoms exhibit distinctive chemical shifts reflecting their sp-hybridization and position within the conjugated system.
Silicon-29 nuclear magnetic resonance spectroscopy, when employed, provides direct information about the silicon environment and its electronic interactions within the molecular framework [14]. These measurements, typically recorded using 400 MHz spectrometers in deuterated chloroform, confirm the trimethylsilyl substitution pattern and electronic environment.
Infrared spectroscopy reveals characteristic vibrational modes that provide definitive structural identification of 3-(Trimethylsilylethynyl)pyridine. The most diagnostic feature appears as the carbon-carbon triple bond stretching vibration, observed at approximately 2157 cm⁻¹ [14]. This frequency reflects the linear geometry and electronic environment of the ethynyl group within the conjugated system.
The pyridine ring system contributes characteristic aromatic carbon-carbon stretching vibrations in the range of 1600-1500 cm⁻¹ [14] [15]. These bands provide confirmation of the aromatic substitution pattern and electronic interactions within the heterocyclic system. Additional vibrations associated with carbon-hydrogen bending and ring deformation modes appear at lower frequencies.
Raman spectroscopy provides complementary vibrational information, particularly valuable for characterizing the ethynyl functionality [15] [16]. The Raman-active modes associated with the carbon-carbon triple bond stretching and pyridine ring deformation provide additional structural confirmation and insight into the molecular symmetry and electronic distribution.
The combination of infrared and Raman spectroscopic data enables comprehensive vibrational analysis, supporting structural assignments and providing information about intermolecular interactions and conformational behavior in different phases and environments [15] [16].
Mass spectrometry of 3-(Trimethylsilylethynyl)pyridine under electron ionization conditions produces characteristic fragmentation patterns that provide molecular weight confirmation and structural information. The molecular ion peak appears at m/z 175, corresponding to the calculated molecular weight [17] [18].
Fragmentation analysis reveals typical patterns associated with trimethylsilyl-containing compounds. Primary fragmentation involves loss of methyl radicals from the trimethylsilyl group, generating fragment ions that retain the pyridine-ethynyl core structure [17] [18]. Secondary fragmentations may involve cleavage of the ethynyl bridge or ring opening of the pyridine system.
The mass spectral fragmentation patterns provide valuable structural confirmation and enable differentiation from isomeric compounds. The specific fragmentation pathways reflect the stability of various ionic intermediates and the influence of the silicon center on electron delocalization and charge distribution [17] [18].
High-resolution mass spectrometry provides accurate mass determination, enabling elemental composition confirmation and supporting structural assignments in complex mixtures or synthetic applications [17].
Ultraviolet-visible spectroscopy of 3-(Trimethylsilylethynyl)pyridine reveals electronic transitions characteristic of extended aromatic systems with alkyne substitution. The absorption spectrum exhibits π→π* transitions that are sensitive to the degree of conjugation and electronic communication through the ethynyl bridge [11] [12].
The compound demonstrates bathochromic shifts compared to simple pyridine derivatives, reflecting the extended conjugation provided by the ethynyl substituent and the electronic effects of the trimethylsilyl group [11] [12]. These shifts provide information about the effective conjugation length and electronic delocalization within the molecular framework.
The absorption maxima positions and intensities vary with solvent polarity and intermolecular interactions, providing insights into the compound's electronic structure and environmental sensitivity [11] [12]. The spectroscopic behavior supports the π-conjugated nature of the system and the electronic communication between the aromatic and alkyne components.
The most direct classical approach involves the silylation of preformed 3-ethynylpyridine with chlorotrimethylsilane [1] [2]. This methodology represents a straightforward acid-base metalation strategy where the terminal alkyne serves as the acidic component. The reaction proceeds through initial deprotonation of the terminal acetylenic hydrogen using strong bases such as lithium diisopropylamide or triethylamine, followed by nucleophilic attack on the chlorosilane electrophile [3] [4].
The reaction conditions typically require anhydrous solvents and inert atmosphere protection due to the moisture sensitivity of both the organolithium intermediates and chlorotrimethylsilane. Temperature control between ambient conditions and 60°C proves optimal for balancing reaction rate with product stability. Yields ranging from 70-85% are consistently achieved under these conditions [5] [6].
The mechanistic pathway involves formation of an alkynyl anion intermediate through deprotonation, which subsequently undergoes nucleophilic substitution at the silicon center with concurrent elimination of chloride ion. The trimethylsilyl group provides both steric protection and electronic stabilization to the resulting alkynylsilane product [7] [8].
A more sophisticated classical methodology employs diethylzinc as a mediating agent for the silylation of terminal alkynes [1] [9]. This approach demonstrates exceptional functional group tolerance and provides access to trimethylsilylethynyl derivatives under remarkably mild conditions.
The optimized protocol involves treatment of 3-ethynylpyridine with one equivalent of diethylzinc in hexane, followed by addition of chlorotrimethylsilane. The reaction mixture is heated to 80°C for 20 hours under Schlenk technique conditions with rigorous exclusion of moisture and oxygen [1]. The diethylzinc serves dual roles as both activating agent for the terminal alkyne and as a mild reducing environment that prevents oxidative side reactions.
This methodology achieves yields of approximately 80% with excellent reproducibility [1]. The zinc-mediated process demonstrates superior functional group compatibility compared to traditional organolithium approaches, tolerating sensitive functionalities that would otherwise undergo competitive reactions. The mechanism involves initial formation of an alkynylzinc intermediate through transmetalation, which exhibits enhanced nucleophilicity toward silicon electrophiles while maintaining thermal stability.
The Sonogashira cross-coupling reaction has emerged as a powerful methodology for constructing 3-(Trimethylsilylethynyl)pyridine through direct coupling of 3-bromopyridine with trimethylsilylacetylene [10] [11] [12]. This approach circumvents the need for preformed ethynylpyridine substrates and enables direct installation of the trimethylsilylethynyl unit.
The standard protocol employs palladium acetate as the catalyst precursor in combination with triphenylphosphine as the supporting ligand [11]. Copper iodide serves as the essential co-catalyst, facilitating alkyne activation through formation of copper acetylide intermediates. The reaction is conducted in tetrahydrofuran at 65°C for 8 hours, providing the desired product in 86% yield [11].
The mechanism proceeds through the canonical palladium-catalyzed cycle involving oxidative addition of the aryl bromide to palladium(0), transmetalation with the copper acetylide species, and reductive elimination to form the carbon-carbon bond [10] [13]. The trimethylsilyl group remains intact throughout the catalytic process, demonstrating the chemoselectivity of the transformation.
Substrate scope investigations reveal broad tolerance for various substitution patterns on both the pyridine and alkyne components [14] [12]. The methodology accommodates electron-rich and electron-deficient pyridine derivatives, although electron-withdrawing substituents generally enhance reaction rates through facilitated oxidative addition [15] [16].
Systematic optimization studies have identified critical parameters that significantly influence the efficiency and selectivity of Sonogashira coupling reactions for trimethylsilylethynyl pyridine synthesis [15] [16]. Temperature optimization reveals an optimal range of 65-80°C, where higher temperatures increase reaction rates but may compromise selectivity through enhanced side reactions [15].
Solvent selection proves crucial for reaction success, with coordinating solvents such as tetrahydrofuran and dimethylformamide providing superior results compared to non-coordinating alternatives [17] [18]. The ability of these solvents to stabilize palladium intermediates while facilitating substrate dissolution contributes to improved reaction outcomes.
Base selection significantly impacts both reaction rate and product distribution [15] [13]. Triethylamine serves as the standard base, providing both the alkaline environment necessary for copper acetylide formation and acting as a coordinating ligand for palladium species. Alternative bases such as potassium carbonate and pyrrolidine have been successfully employed, with pyrrolidine showing particular promise in copper-free variants [19] [20].
Catalyst loading optimization demonstrates that loadings as low as 0.5 mol% palladium can achieve excellent conversions when reaction conditions are carefully controlled [19] [21]. Higher catalyst loadings improve reaction rates but increase costs and may complicate product purification through metal contamination.
The choice of palladium catalyst and supporting ligand system profoundly influences both reaction efficiency and product quality in Sonogashira coupling protocols [16] [19]. Palladium acetate paired with triphenylphosphine represents the most widely employed combination, providing reliable performance across diverse substrate classes [11] [12].
Advanced ligand systems such as XPhos and Xantphos have demonstrated superior performance in challenging coupling reactions [22] [23]. These bulky, electron-rich phosphines enhance palladium catalyst stability while facilitating oxidative addition to less reactive electrophiles. The increased steric bulk also suppresses formation of inactive palladium aggregates that can terminate catalytic cycles.
Catalyst performance evaluation reveals that palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) can provide enhanced activity compared to palladium(II) precursors [22] [24]. The pre-reduced oxidation state eliminates the need for in situ reduction, potentially reducing induction periods and improving reaction consistency.
Recent developments in catalyst design have focused on air-stable palladium precatalysts that activate under reaction conditions to generate active palladium(0) species [19] [25]. These systems offer practical advantages in handling and storage while maintaining high catalytic activity.
The development of copper-free Sonogashira coupling methodologies represents a significant advancement in the synthesis of trimethylsilylethynyl pyridines, addressing the persistent challenge of copper contamination in final products [19] [26] [27]. Recent mechanistic investigations have revealed that copper-free variants operate through a fundamentally different pathway compared to traditional copper-cocatalyzed processes.
Contrary to earlier proposals suggesting direct alkyne coordination to palladium oxidative addition complexes, current evidence supports a palladium-palladium transmetalation mechanism [19] [27] [28]. This pathway involves two distinct palladium cycles operating in tandem: one facilitating oxidative addition to the aryl halide, and another activating the terminal alkyne through formation of palladium acetylide species [19] [20].
The rate-determining step in copper-free processes involves phosphine ligand dissociation from square-planar palladium(II) complexes to generate transient three-coordinate species [27] [28]. These coordinatively unsaturated intermediates exhibit enhanced reactivity toward both transmetalation and direct alkyne coordination pathways. Computational studies indicate activation barriers of 20-23 kcal/mol for these dissociative processes [27].
The absence of copper co-catalyst necessitates alternative strategies for alkyne activation [26] [29]. Base-mediated deprotonation of terminal alkynes generates anionic acetylide species that can coordinate to palladium centers, although this pathway typically requires stronger bases and higher temperatures compared to copper-mediated processes [30] [31].
Copper-free methodologies offer several distinct advantages for the synthesis of pharmaceutical and electronic materials where metal contamination must be rigorously controlled [26] [30]. The elimination of copper co-catalyst removes a significant source of heavy metal impurities that can adversely affect biological activity or electronic properties of final products.
The operational simplicity of copper-free protocols represents another significant advantage [19] [32]. These systems typically require fewer reagents and simplified workup procedures, reducing both cost and environmental impact. The absence of copper also eliminates concerns about oxidative side reactions such as Glaser coupling that can form alkyne dimers and reduce yields [26] [33].
However, copper-free methodologies also present certain limitations that must be considered [26] [29]. Reaction rates are generally slower compared to copper-cocatalyzed variants, often requiring elevated temperatures or extended reaction times to achieve complete conversion. The broader substrate scope tolerance of copper systems is not always matched by copper-free alternatives, particularly for challenging substrates with electron-rich aryl halides.
Catalyst loading requirements are frequently higher in copper-free systems to compensate for the reduced efficiency of alkyne activation [21] [34]. This increased catalyst burden can offset cost savings from copper elimination and may complicate catalyst recovery efforts in industrial applications.
The development of more efficient ligand systems specifically designed for copper-free processes continues to address these limitations [19] [20]. Recent advances in N-heterocyclic carbene ligands and specialized phosphine systems have demonstrated improved performance in copper-free Sonogashira couplings, approaching the efficiency of traditional copper-cocatalyzed methods.
The transition from laboratory-scale synthesis to industrial production of 3-(Trimethylsilylethynyl)pyridine requires careful consideration of multiple process parameters that become critical at larger scales [35] [36] [37]. Heat and mass transfer limitations that are negligible in small-scale reactions can significantly impact reaction efficiency and product quality in large-scale operations.
Temperature control becomes increasingly challenging as reaction volumes increase due to the exothermic nature of many coupling reactions [38] [39]. Industrial reactors require sophisticated heating and cooling systems to maintain uniform temperature distribution and prevent hot spots that could lead to side reactions or catalyst decomposition. The optimal temperature range of 65-80°C identified in laboratory studies must be maintained with precision across the entire reactor volume.
Mixing efficiency represents another critical scale-up parameter [38] [37]. Inadequate mixing can result in concentration gradients that affect reaction selectivity and conversion. High-efficiency mixing systems, including mechanical stirrers and static mixers, are essential for ensuring homogeneous reaction conditions throughout large-volume reactors.
Catalyst recovery and recycling become economically essential at industrial scales [35] [39]. Palladium catalyst costs can represent a significant portion of production expenses, necessitating efficient recovery systems. Techniques such as supported catalysts, biphasic catalysis, and membrane separation have been developed to enable catalyst recycling while maintaining product purity.
Solvent selection for industrial processes must balance reaction efficiency with environmental and safety considerations [38] [39]. Tetrahydrofuran, while effective for Sonogashira couplings, presents safety challenges due to its flammability and peroxide formation potential. Alternative solvents such as toluene or dimethylformamide may be preferred for large-scale operations despite potentially reduced reaction rates.
Industrial synthesis of 3-(Trimethylsilylethynyl)pyridine requires comprehensive quality control systems to ensure consistent product specifications [40] [41]. Analytical methods must be validated for quantitative determination of product purity, impurity profiles, and residual metal content.
High-performance liquid chromatography serves as the primary analytical technique for purity assessment [37] [41]. Method development must account for the potential presence of structural isomers, homocoupling products, and unreacted starting materials. UV detection at appropriate wavelengths enables quantitative analysis of aromatic impurities, while refractive index detection can identify saturated impurities.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and can detect trace impurities that may not be visible by chromatographic methods [37] [42]. Proton NMR analysis enables verification of the trimethylsilyl group integrity and detection of protodesilylation products. Carbon-13 NMR can identify carbonyl-containing impurities from oxidative side reactions.
Metal content analysis represents a critical quality control parameter, particularly for pharmaceutical applications where residual palladium levels must be controlled below 10 parts per million [40] [37]. Inductively coupled plasma mass spectrometry provides the sensitivity required for trace metal analysis, while atomic absorption spectroscopy offers a cost-effective alternative for routine monitoring.
Process analytical technology enables real-time monitoring of reaction progress and product quality [41]. In-line spectroscopic techniques such as infrared and Raman spectroscopy can track reaction conversion and detect the formation of impurities before they reach significant levels. This real-time monitoring capability enables immediate process adjustments to maintain product quality.
Environmental monitoring ensures compliance with volatile organic compound emission limits and waste treatment requirements [38] [39]. Continuous monitoring of reactor headspace and stack emissions verifies that solvent vapors are properly contained and treated. Aqueous waste streams require analysis for dissolved organics and heavy metals before discharge or further treatment.
| Synthetic Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Classical Route 1: 3-Ethynylpyridine + Chlorotrimethylsilane | 3-Ethynylpyridine, Chlorotrimethylsilane | Base (NEt₃, LDA) | RT to 60°C, inert atmosphere | 70-85 | Simple, direct method | Requires pre-formed ethynylpyridine |
| Classical Route 2: Diethylzinc-Mediated Silylation | 3-Ethynylpyridine, Et₂Zn, Chlorotrimethylsilane | Diethylzinc (1 equivalent) | 80°C, 20h, hexane/acetonitrile | 80 | High yields, functional group tolerance | Uses stoichiometric organozinc |
| Sonogashira Cross-Coupling with Trimethylsilylacetylene | 3-Bromopyridine, Trimethylsilylacetylene | Pd(OAc)₂/PPh₃, CuI | 65°C, THF, 8h | 86 | Well-established, scalable | Copper contamination issues |
| Copper-Free Sonogashira Coupling | 3-Bromopyridine, Trimethylsilylacetylene | Pd/Ligand systems (no Cu) | RT to 100°C, various solvents | 70-95 | No copper contamination | Complex catalyst systems |
| Base-Catalyzed Direct Silylation | 3-Ethynylpyridine, Hydrosilane | KOH/NaOH | RT, H₂ evolution | 85-95 | Metal-free, atom economical | Limited substrate scope |
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 65-80°C | Higher temp increases rate, may reduce selectivity |
| Catalyst Loading | 0.5-5 mol% Pd | Higher loading improves conversion |
| Ligand Selection | PPh₃, XPhos, Xantphos | Affects reactivity and selectivity |
| Solvent System | THF, Toluene, DMF | Influences solubility and reaction rate |
| Base Selection | K₂CO₃, NEt₃, Pyrrolidine | Controls deprotonation efficiency |
| Reaction Time | 8-20 hours | Longer time improves conversion |
| Substrate Ratio | 1.2-2.0 equiv alkyne | Excess alkyne prevents homocoupling |
| Process Aspect | Key Considerations | Typical Specifications |
|---|---|---|
| Scale-Up Factors | Heat/mass transfer, mixing efficiency, catalyst recovery | 100L-1000L reactors, controlled addition rates |
| Quality Control | HPLC analysis, NMR confirmation, metal content testing | >95% purity, <10 ppm metal contamination |
| Safety Considerations | Inert atmosphere handling, pressure control, fire prevention | N₂/Ar atmosphere, temperature monitoring |
| Economic Factors | Catalyst cost, solvent recovery, waste minimization | Catalyst recovery >90%, solvent recycling >85% |
| Environmental Impact | Solvent recycling, metal catalyst recovery, waste treatment | VOC emissions <50 ppm, aqueous waste treatment |
Irritant